Atmospheric aging modifies the redox potential and toxicity of humic-like substances (HULIS) from biomass burning†
Environmental Science: Atmospheres Pub Date: 2023-11-02 DOI: 10.1039/D3EA00104K
Abstract
This study investigated the redox potential and toxicological changes of wood smoldering emitted HULIS due to reactions in the atmosphere and in neutral lung fluids. Fresh HULIS aerosols exhibited substantial oxidative potential (OP) and antioxidant capacity (AOC). Nighttime oxidation via heterogeneous O3 or NO3˙ reactions impacted HULIS OP and AOC differently, with high humidity enhancing O3 uptake and HULIS oxidation, causing a significant reduction in their redox potentials. The effective rate constants for HULIS redox-active components (RACs) by O3 reaction increased with RH (<1.5% to 75%), with values of (3.2–12.7)×10−18 and (1.8–9.7)×10−18 cm3 mol−1 s−1 for antioxidant moieties and oxidant components, respectively. The corresponding rate constants for NO3˙ reactions were 1.2 × 10−14 and 3.9 × 10−15 cm3 mol−1 s−1. The endpoint cytotoxicity of HULIS, studied with lung epithelial cells, correlated well with the changes in OP, suggesting OP as a good indicator of HULIS oxidative toxicity. Redox reactions of fresh and atmospherically aged HULIS in neutral lung fluid mimics decreased their OP and AOC accompanied by H2O2 generation. The H2O2 yields were determined by both OP and AOC of HULIS, and the addition of lung fluid antioxidants amplified the H2O2 yield. Atmospheric aging retarded the decay of the redox potential and abated H2O2 yield, demonstrating that the remaining RACs in aged HULIS have relatively longer lifetimes against intrinsic reactions in the lung fluid environment. This study underscores the need to consider atmospheric transformations and lung fluid aqueous reactions when evaluating the health impact of HULIS and related organic aerosols.


Recommended Literature
- [1] Effect of diluent chain length on the performance of the electrochemical DNA sensor at elevated temperature†
- [2] Mesoporous polymeric catalysts synthesized from self-assembled organic nanotubes as templates†
- [3] Effects of size on the photocatalytic properties of high-index faceted pseudocubic and rhombohedral α-Fe2O3 nanocrystals†
- [4] Analysis of intact bacteria using rapid evaporative ionisation mass spectrometry†
- [5] Dinuclear Cu(ii) complexes based on two flexible Schiff-base ligands and one unusual in situ formed diphenolate 2,6-piperidin-4-one derivative†
- [6] A microfluidic labyrinth self-assembled by a chemical garden†
- [7] Recent progress on carbon-based support materials for electrocatalysts of direct methanol fuel cells†
- [8] Adaptable Eu-containing polymeric films with dynamic control of mechanical properties in response to moisture†
- [9] Rapid casein quantification in milk powder with aggregation induced emission character of tetraphenylethene derivative†
- [10] Front cover

Journal Name:Environmental Science: Atmospheres
Research Products
-
CAS no.: 185815-59-2
-
CAS no.: 16881-33-7









